B1152093 Prostaglandin E1 Quant-PAK

Prostaglandin E1 Quant-PAK

Número de catálogo B1152093
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The prostaglandin E1 (PGE1) Quant-PAK has been designed for the convenient, precise quantification of PGE1 by GC- or LC-mass spectrometry. It includes a 50 µg vial of PGE1-d4 and a precisely weighed vial of unlabeled PGE1, with the precise weight (2-4 mg) indicated on the vial. This unlabeled PGE1can be used to quantify the PGE1-d4 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).

Aplicaciones Científicas De Investigación

1. Immune System Modulation Prostaglandin E1 (PGE1) exhibits significant effects on the immune system. It has been found to suppress the production of tumor necrosis factor-alpha and interleukin-10 by lipopolysaccharides-stimulated mononuclear cells. This indicates its potential in treating certain inflammatory diseases by modulating proinflammatory cytokines (Ishikawa, Kubota, & Miyachi, 1998).

2. Hepatic Blood Flow and Reperfusion Intraportal administration of PGE1 shows protective effects in hepatic ischemia–reperfusion injury and partial hepatectomy. It enhances hepatic blood flow and improves long-term animal survival after liver ischemia and surgery, indicating its applicability in liver-related medical interventions (Hossain et al., 1999).

3. Liver Transplantation PGE1 has been used following orthotopic liver transplantation (OLT). A randomized prospective multicenter trial showed that PGE1 infusion improved early renal function in patients undergoing OLT, suggesting a role in enhancing post-transplant recovery (Klein et al., 1996).

4. Interaction with Bradykinin Research on PGE1's interaction with various biological systems, such as those responding to bradykinin, indicates its role in modulating vasodilation and smooth muscle activities. This highlights PGE1's potential in treating conditions related to vascular and smooth muscle dysfunctions (Horton, 1963).

5. Cardiovascular System Prostaglandins E1 and E2 have been shown to antagonize the effects of norepinephrine on cerebellar Purkinje cells, indicating their potential role in modulating central noradrenergic junctions, which could have implications in treating certain neurological and cardiovascular conditions (Hoffer, Siggins, & Bloom, 1969).

6. Hepatocyte Protection PGE1 has demonstrated protective effects on hepatocytes in various studies. It acts to improve microcirculation in the liver, inhibit the release of lethal factors, and promote liver cell proliferation, thereby playing a significant role in treating liver injuries and diseases (Liu & Fan, 2000).

7. Coronary Heart Disease In the context of coronary heart disease, PGE1 has shown benefits by affecting blood lipid levels, heart protein, and gene expression. This indicates its potential use in therapeutic interventions for heart diseases (Liu, Ma, Qiao, & Xu, 2013).

8. Angiogenesis in Myocardium PGE1 has been found to induce angiogenesis in the myocardium of patients with ischemic heart disease, potentially through upregulation of vascular endothelial growth factor expression. This suggests its utility in treating heart failure and promoting heart tissue regeneration (Mehrabi et al., 2002).

Propiedades

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.